Caffeoylmalic acid is a phenolic compound that is a derivative of malic acid and caffeic acid. It is primarily known for its presence in various plant species, including members of the Rosaceae family, such as apples and pears. This compound has garnered attention due to its potential health benefits, particularly its antioxidant properties.
Caffeoylmalic acid is naturally found in several fruits and vegetables. Its concentration varies among species, with significant amounts detected in grape leaves, apples, and other plants rich in phenolic compounds. Research indicates that the extraction and quantification of caffeoylmalic acid can be effectively performed using high-performance liquid chromatography (HPLC) techniques .
Caffeoylmalic acid belongs to the class of compounds known as phenolic acids, which are characterized by their aromatic structure and hydroxyl groups. It is specifically classified under hydroxycinnamic acids due to the presence of the caffeoyl moiety.
Caffeoylmalic acid can be synthesized through various methods, including enzymatic and chemical pathways. In recent studies, engineered strains of Escherichia coli have been utilized to produce caffeoylmalic acid from glucose. This biosynthetic approach involves the co-expression of multiple heterologous genes that facilitate the conversion of caffeic acid into caffeoylmalic acid .
The biosynthetic pathway includes the expression of genes such as RgTAL (tyrosine ammonia-lyase), HpaBC (hydroxycinnamate: CoA ligase), and At4CL2 (4-coumarate-CoA ligase). The engineered strains demonstrate enhanced production yields through optimized metabolic pathways .
Caffeoylmalic acid has a complex molecular structure comprising a caffeoyl group attached to malic acid. Its molecular formula is , and it features multiple functional groups, including hydroxyl (-OH) groups that contribute to its biological activity.
The molecular weight of caffeoylmalic acid is approximately 254.24 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural elucidation.
Caffeoylmalic acid participates in various chemical reactions typical of phenolic compounds, including oxidation and esterification. These reactions can lead to the formation of different derivatives or conjugates, influencing its bioactivity and stability.
The reactivity of caffeoylmalic acid can be assessed through various assays that measure its antioxidant capacity. For instance, it can scavenge free radicals or inhibit lipid peroxidation, showcasing its potential as a natural antioxidant agent .
The mechanism by which caffeoylmalic acid exerts its biological effects primarily involves its antioxidant properties. It acts by neutralizing reactive oxygen species (ROS) and preventing oxidative stress within cells.
Studies have demonstrated that caffeoylmalic acid enhances glucose uptake in yeast cells, indicating potential implications for metabolic regulation . Its interaction with cellular pathways may also involve modulation of signaling cascades related to inflammation and cell survival.
Caffeoylmalic acid is typically a white crystalline solid at room temperature. It is soluble in polar solvents such as methanol and water but less soluble in non-polar solvents.
The compound exhibits strong UV absorbance, particularly around 280 nm, which can be utilized for quantitative analysis using HPLC methods. Its stability under various pH conditions makes it suitable for incorporation into food products and supplements.
Caffeoylmalic acid has several applications in scientific research and industry:
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